molecular formula C18H16N2O4 B3001026 (2E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide CAS No. 358787-29-8

(2E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide

Cat. No. B3001026
CAS RN: 358787-29-8
M. Wt: 324.336
InChI Key: PEKZSSLKGBZMRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide, also known as CHM-1, is a small molecule inhibitor that has been studied for its potential anti-cancer properties. This compound has been shown to have a high affinity for the protein Hsp90, which is involved in the folding and stabilization of many oncogenic proteins.

Scientific Research Applications

(2E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide has been studied extensively for its potential anti-cancer properties. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. In addition, (2E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide has been shown to induce apoptosis in cancer cells by disrupting the function of Hsp90, which is necessary for the stabilization of many oncogenic proteins.

Mechanism Of Action

(2E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide works by binding to the ATP-binding site of Hsp90, which is necessary for the proper folding and stabilization of many oncogenic proteins. By disrupting the function of Hsp90, (2E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide is able to induce the degradation of many oncogenic proteins, leading to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
(2E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, (2E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the development of many inflammatory diseases. (2E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide has also been shown to inhibit the production of nitric oxide, which is involved in the development of many cardiovascular diseases.

Advantages And Limitations For Lab Experiments

One advantage of (2E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide is its high affinity for Hsp90, which makes it a potent inhibitor of many oncogenic proteins. However, one limitation of (2E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain lab experiments.

Future Directions

There are several potential future directions for the study of (2E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide. One potential direction is the development of more potent and selective inhibitors of Hsp90, which could have even greater anti-cancer properties. Another potential direction is the study of the effects of (2E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide on other diseases, such as inflammatory and cardiovascular diseases. Finally, the development of new delivery methods for (2E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide could improve its solubility and make it easier to work with in lab experiments.

Synthesis Methods

The synthesis of (2E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide involves a multi-step process that begins with the reaction of 3-hydroxy-4-methoxybenzaldehyde and 2-methoxybenzaldehyde with malononitrile to form the corresponding cyanoacetates. The cyanoacetates are then reacted with ethyl acetoacetate in the presence of sodium ethoxide to form the desired enamine. The final step involves the reaction of the enamine with 2-bromo-4-methoxybenzaldehyde to form (2E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide.

properties

IUPAC Name

(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-23-16-6-4-3-5-14(16)20-18(22)13(11-19)9-12-7-8-17(24-2)15(21)10-12/h3-10,21H,1-2H3,(H,20,22)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEKZSSLKGBZMRS-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.